N4-(2-Methoxyethyl)pyrimidine-4,5-diamine
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Overview
Description
N4-(2-Methoxyethyl)pyrimidine-4,5-diamine is an organic compound with the molecular formula C7H12N4O and a molecular weight of 168.2 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-Methoxyethyl)pyrimidine-4,5-diamine typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of pyrimidine-4,5-diamine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
N4-(2-Methoxyethyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-(2-Methoxyethyl)pyrimidine-4,5-dione, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
N4-(2-Methoxyethyl)pyrimidine-4,5-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-(2-Methoxyethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N4-(2-Methoxyethyl)pyrimidine-4,6-diamine
- N4-(2-Methoxyethyl)pyrimidine-2,4-diamine
- N4-(2-Methoxyethyl)pyrimidine-5,6-diamine
Uniqueness
N4-(2-Methoxyethyl)pyrimidine-4,5-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
4-N-(2-methoxyethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C7H12N4O/c1-12-3-2-10-7-6(8)4-9-5-11-7/h4-5H,2-3,8H2,1H3,(H,9,10,11) |
InChI Key |
QKJXZLZOCJYYCP-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC=NC=C1N |
Origin of Product |
United States |
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